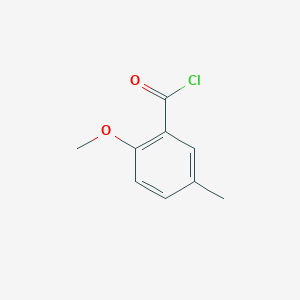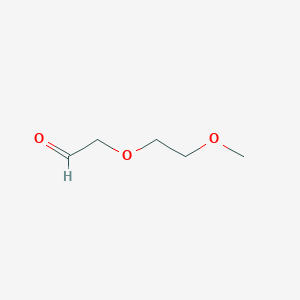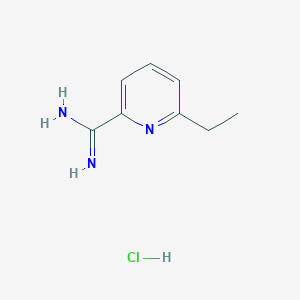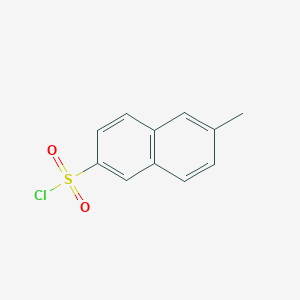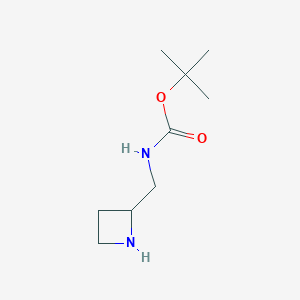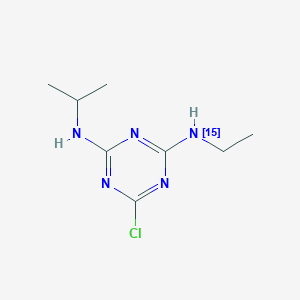
2-Chloro-4-éthylamino-15N-6-isopropylamino-1,3,5-triazine
Vue d'ensemble
Description
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C8H14ClN5. It is a derivative of atrazine, a widely used herbicide. This compound is notable for its isotopic labeling with nitrogen-15, which makes it useful in various scientific studies, particularly in environmental and agricultural research .
Applications De Recherche Scientifique
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is used in various scientific research applications:
Environmental Studies: To trace the fate and transport of atrazine in the environment.
Agricultural Research: To study the metabolism and degradation of herbicides in crops and soil.
Biological Studies: To investigate the effects of atrazine and its derivatives on biological systems.
Industrial Applications: Used in the synthesis of other nitrogen-15 labeled compounds for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The isotopic labeling with nitrogen-15 is achieved by using nitrogen-15 enriched reagents. The reaction conditions generally include:
Temperature: The reaction is carried out at a controlled temperature, often around 0-5°C initially, followed by a gradual increase to room temperature.
Solvent: Common solvents used include acetone or acetonitrile.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Quality Control: Rigorous testing to ensure isotopic purity and chemical composition.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine.
Oxidation: Products include various oxidized derivatives.
Reduction: Reduced forms of the compound, often leading to the removal of the chlorine atom.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine involves its interaction with photosynthetic pathways in plants. It inhibits photosystem II, leading to the disruption of electron transport and ultimately causing plant death. The molecular targets include the D1 protein in the photosystem II complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine.
Simazine: 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine.
Propazine: 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine.
Uniqueness
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing studies and understanding the environmental and biological fate of atrazine derivatives .
Propriétés
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583908 | |
| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-17-9 | |
| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


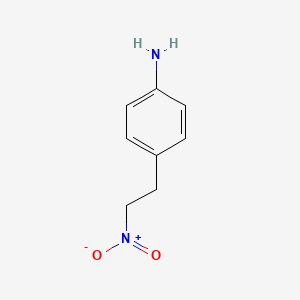
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)


![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)
